![molecular formula C16H11N5O2S B5566511 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

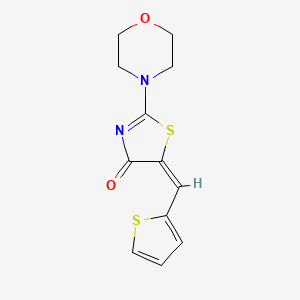

Triazolo[1,3,4]thiadiazepines and related derivatives represent a significant class of heterocyclic compounds, known for their diverse pharmacological activities and potential in medicinal chemistry. Their synthesis and study contribute to the broader understanding of nitrogen- and sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of triazolo[1,3,4]thiadiazepine derivatives typically involves multi-step reactions, starting from readily accessible precursors like 2-mercapto-1-amino triazoles and substituted chalcones. The processes often employ microwave-assisted solid support synthesis for efficiency, reducing reaction times significantly from hours to seconds and improving yields compared to conventional heating methods (Kidwai et al., 2001).

Molecular Structure Analysis

Structural characterization and crystallographic analysis of triazolo[1,3,4]thiadiazepines reveal complex interactions and conformations within these molecules. For example, studies have shown that certain derivatives adopt a boat conformation, with substituents on the triazole rings exhibiting different conformations based on intermolecular interactions influenced by the polarity of para substituents (Thomas et al., 1994).

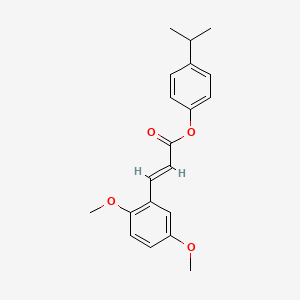

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including ring-opening reactions and lithiation processes, demonstrating their reactive versatility. For instance, ring-opening in di[1,2,3]triazolo[1,3,6]thiadiazepine with butyllithium occurs through thiophilic addition, showcasing the susceptibility of the C–S bond to nucleophilic attack (Volkova et al., 2002).

Aplicaciones Científicas De Investigación

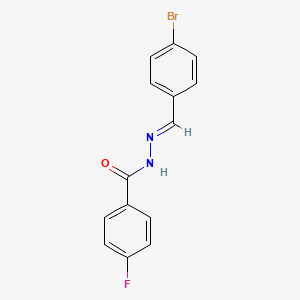

Synthesis and Antibacterial Activity

The compound 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is part of a broader class of synthesized molecules that have been explored for their potential antibacterial and antifungal activities. A study highlighted the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines. These compounds showed notable activities against both Gram-positive and Gram-negative strains of bacteria as well as against fungal organisms, although their efficiency was observed only at higher concentrations (250, 500 μg/ml) (Reddy & Reddy, 2011).

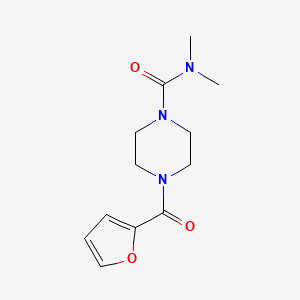

Role in Synthesizing Tricyclic Derivatives

Another aspect of research on similar compounds involves their use as intermediates in the synthesis of tricyclic derivatives. 1,4-Benzodiazepine N-nitrosoamidines, for instance, served as scaffolds for creating various tricyclic derivatives, including triazolo and imidazobenzodiazepines. This method provided an alternative route to well-known compounds such as alprazolam and triazolam, highlighting the versatility of these nitrogen-rich heterocycles in medicinal chemistry (Fustero, González, & del Pozo, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFKGHPLZFQXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)